1-(Piperidin-4-yl)pyrrolidine-2,5-dione
Overview
Description
1-(Piperidin-4-yl)pyrrolidine-2,5-dione is an organic compound that features a piperidine ring and a pyrrolidine-2,5-dione moiety. This compound is notable for its unique structure, which combines the properties of both piperidine and pyrrolidine derivatives. It is a white solid with limited solubility in water but can dissolve in certain organic solvents such as ethanol and dimethylformamide .
Preparation Methods
The synthesis of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione typically involves the construction of the piperidine and pyrrolidine rings followed by their subsequent functionalization. One common method involves the reaction of maleic anhydride with piperidine under controlled conditions to form the desired product . Industrial production methods often employ catalytic hydrogenation and cyclization reactions to achieve high yields and purity .
Chemical Reactions Analysis
1-(Piperidin-4-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents are commonly used.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.
Scientific Research Applications
1-(Piperidin-4-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-(Piperidin-4-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: This compound shares the pyrrolidine-2,5-dione moiety but lacks the piperidine ring, resulting in different chemical properties and biological activities.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid have similar structural features but differ in their functional groups and reactivity.
Proline derivatives: These compounds contain a pyrrolidine ring similar to this compound but differ in their side chains and stereochemistry.
Properties
IUPAC Name |
1-piperidin-4-ylpyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8-1-2-9(13)11(8)7-3-5-10-6-4-7/h7,10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNKMAJFERLVEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510708 | |
Record name | 1-(Piperidin-4-yl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75483-32-8 | |
Record name | 1-(Piperidin-4-yl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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